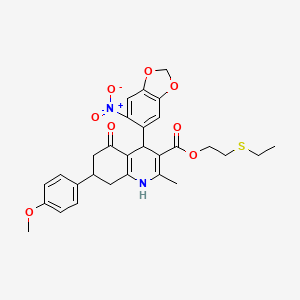![molecular formula C18H19ClO4 B4930027 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4930027.png)
4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde, also known as CPOB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of benzaldehyde derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been studied for its potential applications in various scientific fields, such as cancer research, neuroscience, and cardiovascular research. In cancer research, 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the growth of multiple cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In cardiovascular research, 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have vasodilatory effects and to protect against ischemia-reperfusion injury.
Wirkmechanismus
The mechanism of action of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has also been shown to induce apoptosis in cancer cells and to activate neuroprotective pathways in neurons.
Biochemical and Physiological Effects:
4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression. In neurons, 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to enhance synaptic plasticity, protect against oxidative stress, and improve cognitive function. In cardiovascular cells, 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have vasodilatory effects, protect against ischemia-reperfusion injury, and modulate the expression of various genes involved in cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde is also relatively easy to synthesize and has a high purity level. However, one of the limitations of using 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde is its potential toxicity, which requires careful handling and dosage control.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde. One area of interest is the development of more potent and selective derivatives of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde for specific applications in cancer research, neuroscience, and cardiovascular research. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde, which could lead to the development of new therapeutic targets. Additionally, the potential use of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde as a diagnostic tool for cancer and other diseases is an area of active research.
Synthesemethoden
The synthesis of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde involves the reaction between 3-methoxybenzaldehyde and 2-chlorophenoxybutanol in the presence of a base catalyst. This reaction results in the formation of 4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde as a yellow solid with a melting point of 91-93°C. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Eigenschaften
IUPAC Name |
4-[4-(2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-21-18-12-14(13-20)8-9-17(18)23-11-5-4-10-22-16-7-3-2-6-15(16)19/h2-3,6-9,12-13H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQHOKYPMQLMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)

![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)


![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)
![N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4929978.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4929980.png)
![N-cyclopentyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4929984.png)
![11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929997.png)

![5-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B4930010.png)
![2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4930033.png)
![ethyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4930034.png)